![molecular formula C6H12Na6O24P6 B15201729 hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate is a complex organophosphate compound It is characterized by its multiple phosphate groups and a cyclohexane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate typically involves the phosphorylation of a cyclohexane derivative. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the correct formation of the multiple phosphate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation reactions using advanced chemical reactors. The process must be carefully monitored to maintain the purity and yield of the product. Techniques such as crystallization and chromatography are often employed to purify the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: Phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher phosphate derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in phosphorylation processes.
Biology: Studied for its potential role in cellular signaling pathways and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the treatment of phosphate-related disorders.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate can be compared with other similar compounds, such as:
Inositol phosphates: These compounds also contain multiple phosphate groups attached to a cyclohexane ring but differ in the specific arrangement and number of phosphate groups.
Phosphorylated sugars: Compounds like glucose-6-phosphate share similarities in having phosphate groups attached to a sugar ring structure.
The uniqueness of this compound lies in its specific configuration and the presence of multiple phosphate groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12Na6O24P6 |
|---|---|
Peso molecular |
791.93 g/mol |
Nombre IUPAC |
hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-1-2(8)4(25-34(19,20)28-31(10,11)12)6(27-36(23,24)30-33(16,17)18)5(3(1)9)26-35(21,22)29-32(13,14)15;;;;;;/h1-9H,(H,19,20)(H,21,22)(H,23,24)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2-,3+,4+,5-,6+;;;;;; |
Clave InChI |
BLEATLQPAFARDV-MWDZDQFZSA-H |
SMILES isomérico |
[C@H]1([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1(C(C(C(C(C1O)OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)(O)OP(=O)(O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


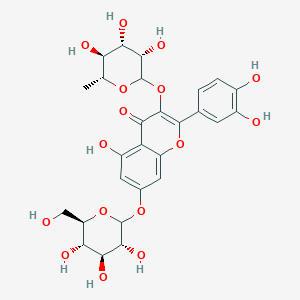
![6-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15201659.png)

![(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
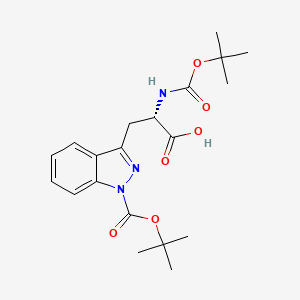
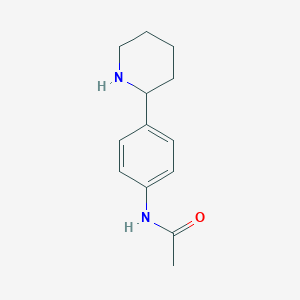
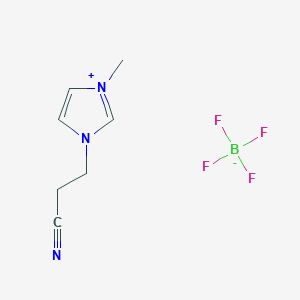
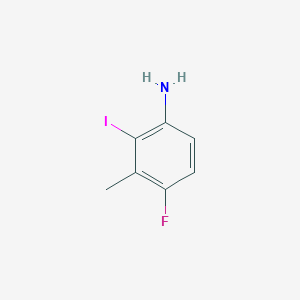
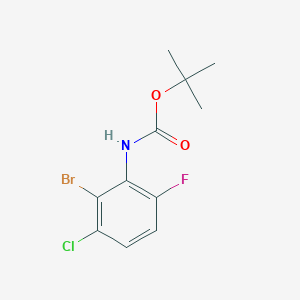
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
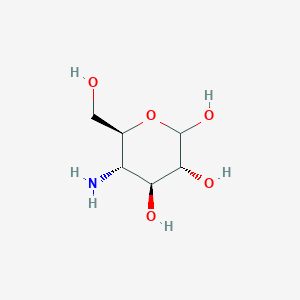
![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
